2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)-
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Overview
Description
2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- is a complex organic compound characterized by its unique structure, which includes a pyridinone core, a cyclopropyl group, a phenylmethoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoromethyl ketones as key intermediates. These ketones can be synthesized through various methods, including the reaction of trifluoromethyl alkenes with oximes . The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s trifluoromethyl group is known to enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The phenylmethoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups are often used in medicinal chemistry for their ability to interact with biological targets.
Cyclopropyl-containing compounds: The cyclopropyl group is a common motif in organic chemistry, known for its ring strain and unique reactivity.
Uniqueness
What sets 2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- apart is the combination of these functional groups in a single molecule. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
335665-48-0 |
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Molecular Formula |
C19H18F3NO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-[(E,2S)-4-cyclopropyl-1,1,1-trifluoro-2-phenylmethoxybut-3-en-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)18(11-10-14-8-9-14,16-7-4-12-23-17(16)24)25-13-15-5-2-1-3-6-15/h1-7,10-12,14H,8-9,13H2,(H,23,24)/b11-10+/t18-/m0/s1 |
InChI Key |
MCBDKUVEATYQOO-ZGKFYVQTSA-N |
Isomeric SMILES |
C1CC1/C=C/[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC1C=CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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